7-bromo-5-nitro-1H-indazole

Catalog No.
S670280
CAS No.
685109-10-8
M.F
C7H4BrN3O2
M. Wt
242.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-5-nitro-1H-indazole

CAS Number

685109-10-8

Product Name

7-bromo-5-nitro-1H-indazole

IUPAC Name

7-bromo-5-nitro-1H-indazole

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

InChI

InChI=1S/C7H4BrN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)

InChI Key

FSHPSRISCPOKKQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)[N+](=O)[O-]

Synthesis and Characterization:

7-Bromo-5-nitro-1H-indazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, with common methods involving nitration of 7-bromo-1H-indazole or bromination of 5-nitro-1H-indazole. [] The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. []

Potential Applications:

Research suggests that 7-bromo-5-nitro-1H-indazole might hold promise in various scientific areas, including:

  • Medicinal Chemistry: Studies have explored the potential use of 7-bromo-5-nitro-1H-indazole as a scaffold for the development of new drugs due to its structural similarity to known bioactive molecules. However, further research is needed to evaluate its efficacy and safety in therapeutic applications.
  • Material Science: The optoelectronic properties of 7-bromo-5-nitro-1H-indazole have been investigated for potential applications in organic electronics and light-emitting devices. Studies suggest it could be a potential candidate for developing new materials with specific electrical and optical functionalities.

7-Bromo-5-nitro-1H-indazole is a heterocyclic organic compound with the molecular formula C7H4BrN3O2C_7H_4BrN_3O_2 and a molecular weight of approximately 242.03 g/mol. The compound features a bromine atom at the 7-position and a nitro group at the 5-position of the indazole ring, which contributes to its unique chemical properties and biological activities. The structural representation can be described using the SMILES notation: [O-][N+](=O)c1cc(Br)c2c(c1)cn[nH]2 .

  • Reduction: The nitro group can be reduced to form an amino group, leading to derivatives that may exhibit different biological activities.
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups .
  • Cyclization: This compound can participate in cyclization reactions, forming more complex structures that may enhance its pharmacological properties .

Research indicates that 7-bromo-5-nitro-1H-indazole exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in drug metabolism studies and therapeutic interventions . Additionally, its structural characteristics allow it to interact with biological targets, potentially influencing cellular pathways.

The synthesis of 7-bromo-5-nitro-1H-indazole typically involves several key steps:

  • Nitration: Start with o-phenylenediamine and treat it with concentrated nitric acid to introduce the nitro group at the 5-position, yielding 5-nitro-o-phenylenediamine.
  • Cyclization: React the obtained nitro compound with a carbon source (e.g., glyoxal) to form the indazole ring through a Schiff base formation followed by ring closure.
  • Bromination: Finally, brominate the resulting 5-nitro-1H-indazole using N-bromosuccinimide or elemental bromine in the presence of a catalyst like ferric bromide .

Purification methods such as recrystallization or column chromatography are often employed to isolate the desired product.

7-Bromo-5-nitro-1H-indazole finds applications in various fields:

  • Pharmaceutical Research: It serves as a valuable intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Biochemical Studies: The compound is utilized in proteomics research due to its ability to interact with specific enzymes and proteins .
  • Chemical Biology: It aids in understanding enzyme mechanisms and drug interactions within biological systems.

Interaction studies involving 7-bromo-5-nitro-1H-indazole have revealed its role as a substrate for certain metabolic enzymes. Notably, it has been identified as a substrate for P-glycoprotein but does not significantly inhibit other cytochrome P450 enzymes, indicating a selective interaction profile . These studies are crucial for assessing the compound's potential therapeutic effects and safety profiles.

Several compounds share structural similarities with 7-bromo-5-nitro-1H-indazole. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
7-Bromo-1H-indazole685109-10-80.92Lacks nitro group; simpler structure
7-Bromo-3-methyl-1H-indazole953411-10-40.86Contains methyl substituent at position 3
5-NitroindazoleNot available0.83Does not have bromine; only one nitro group
7-Bromo-5-(trifluoromethyl)-1H-indazoleNot available0.80Contains trifluoromethyl group instead of nitro
Methyl 7-bromo-1H-indazole-5-carboxylateNot available0.86Contains carboxylate group; more polar

The unique combination of both bromine and nitro groups in 7-bromo-5-nitro-1H-indazole contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.5

Wikipedia

7-Bromo-5-nitro-1H-indazole

Dates

Modify: 2023-08-15

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